molecular formula C7H4FIO2 B044854 2-Fluoro-5-iodobenzoic acid CAS No. 124700-41-0

2-Fluoro-5-iodobenzoic acid

Cat. No.: B044854
CAS No.: 124700-41-0
M. Wt: 266.01 g/mol
InChI Key: QNNJHBNTHVHALE-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is characterized by the presence of both fluorine and iodine atoms attached to a benzoic acid core. This compound is a white to brown solid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 2-fluorobenzoic acid. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-5-iodobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoro-6-iodobenzoic acid
  • 5-Fluoro-2-iodobenzoic acid
  • 2-Chloro-5-iodobenzoic acid
  • 2,5-Diiodobenzoic acid

Comparison: 2-Fluoro-5-iodobenzoic acid is unique due to the specific positioning of the fluorine and iodine atoms on the benzoic acid ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of electron transfer dissociation reagents and cross-coupling reactions .

Properties

IUPAC Name

2-fluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNJHBNTHVHALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381195
Record name 2-Fluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124700-41-0
Record name 2-Fluoro-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124700-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 8.1 g (51.3 mmol) of potassium permangante in 150 mL of water are added 5.0 g (21.1 mmol) of 2-fluoro-5-iodotoluene. The reaction mixture is heated at reflux for 4 hours. After being cooled to room temperature, the reaction mixture is poured into 250 mL of methylene chloride of sodium bisulfate, and 1N hydrochloric acid. The organic layer is separated, washed with water and dried over sodium sulfate. The solvent is removed in vacuo and the solid triturated with hexane to give 0.86 g (15%) of 2-fluoro-5-iodobenzoic acid as a white solid, m.p. 161°-163° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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250 mL
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

To a −78° C. solution of iPr2NH (16.80 mL, 0.12 mol) in 200 mL freshly distilled THF is added n-butyllithium (68 mL, 0.11 mol) dropwise, maintaining the temperature of the reaction below −65° C. The reaction is stirred for 10 minutes, then 1-fluoro-4-iodobenzene (11.50 mL, 0.10 mol) as a solution in 10 mL THF is added over 20 minutes. The reaction is stirred at −78° C. for 90 minutes, then cannulated rapidly into diethyl ether (180 mnL) and dry ice (approximately 75 g). The reaction is stirred at room temperature overnight. To the ether solution is added 1N NaOH (100 mL) and water (200 mL) and the solution placed in a separatory funnel. The aqueous layer is removed. The organic layer is washed with H2O (2×100 mL). All the aqueous portions are combined, chilled in ice/H2O, and acidified to pH 2 with 6N HCl. This solution is then extracted with diethyl ether (2×200 mL). The ether portions are combined, dried over Na2SO4, filtered, and concentrated to give a pale yellow solid. The solid is dissolved in a minimal amount of EtOAc on the steam bath, and hexanes are added to affect recrystallization. After standing in the freezer overnight, the product is obtained as a crystalline white solid (15.44 g, 0.058 mol, 58%). Physical characteristics are as follows: m.p. 157-159° C.; 1H NMR (300 MHz, CDCl3) δ 8.34, 7.88, 6.97; IR (drift) 3098, 3079, 3051, 3017, 3007, 2998, 2981, 2971, 2881, 2817, 1708, 1681, 1300, 1236, 824 cm−1; Anal. Calcd for C7H4FIO2: C, 31.61; H, 1.52; Found: C, 31.70; H, 1.59.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
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16.8 mL
Type
reactant
Reaction Step Three
Quantity
68 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Quantity
11.5 mL
Type
reactant
Reaction Step Four
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Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
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Reaction Step Six
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Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-fluoro-5-iodobenzoic acid being investigated as a potential reagent for electron-transfer dissociation (ETD) in mass spectrometry?

A1: The research article explores alternative ways to generate reagent anions for ETD, a technique used to fragment polypeptide ions in mass spectrometry. Traditional methods of generating these anions often face challenges, particularly with producing high mass-to-charge ratio (m/z) reagents. This compound, when subjected to electrospray ionization (ESI) followed by collision-induced dissociation (CID), generates an anion with a suitable m/z ratio []. This makes it a potential candidate for ETD reagent generation.

Q2: What specific characteristic of this compound makes it suitable for generating ETD reagents via the described ESI/CID method?

A2: The key lies in the molecule's fragmentation behavior. When this compound undergoes ESI, it efficiently forms a deprotonated ion []. This deprotonated species can then be subjected to CID, causing it to lose carbon dioxide (CO2) and form the desired anion for ETD. This two-step process offers a viable route to produce ETD reagents, especially for cases where generating high m/z reagents directly is difficult.

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